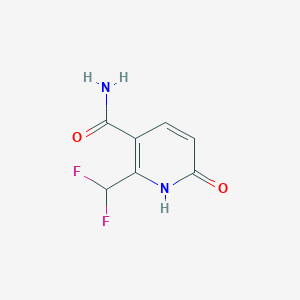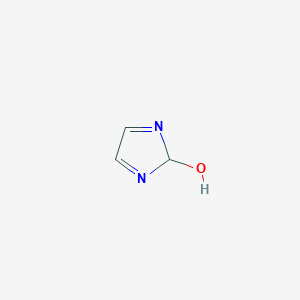
2H-Imidazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazol-2-ol is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This structure is similar to that of imidazole, but with an additional hydroxyl group attached to the second carbon atom. The compound is known for its versatility and is used in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxyl group can be introduced through subsequent reactions involving oxidation or substitution.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as erbium triflate have been used to facilitate the cyclization of α-azido chalcones, aryl aldehydes, and anilines . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2H-Imidazol-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, agrochemicals, and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2H-Imidazol-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Imidazole: Lacks the hydroxyl group present in 2H-Imidazol-2-ol.
Benzimidazole: Contains a fused benzene ring, making it more rigid and less reactive.
Thiazole: Contains a sulfur atom instead of the second nitrogen atom.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
916970-99-5 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
2H-imidazol-2-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-3,6H |
InChI Key |
LJNHIGKEMMWLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(N=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


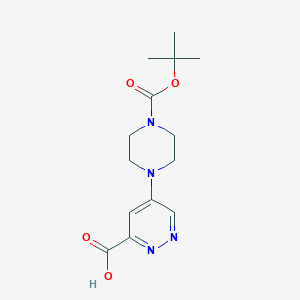
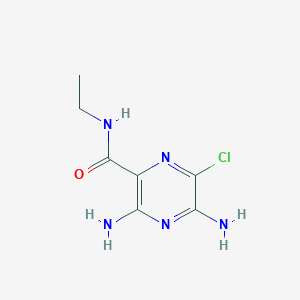
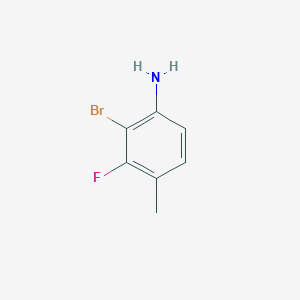


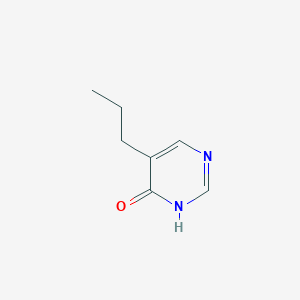
![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
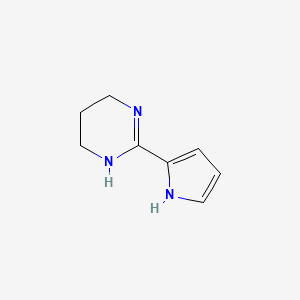


![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
